Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate
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Overview
Description
Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate is a complex organic compound with a unique structure that includes a naphthalene ring, a dimethylamino group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:
Formation of the Naphthalene Derivative: This involves the alkylation of naphthalene to introduce the desired substituents.
Introduction of the Dimethylamino Group: This step involves the reaction of the intermediate with dimethylamine under controlled conditions.
Formation of the Carbamate Ester: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate ester or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate involves its interaction with specific molecular targets. The dimethylamino group can interact with nucleophilic sites, while the carbamate ester can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: A carbodiimide used in peptide synthesis and protein crosslinking.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a naphthalene ring and triazole moiety.
1-Benzo[1,3]dioxol-5-yl-indoles: Indole derivatives with various biological activities.
Uniqueness
Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate is unique due to its combination of a naphthalene ring, a dimethylamino group, and a carbamate ester. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
29527-46-6 |
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Molecular Formula |
C21H30N2O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
ethyl N-[1-(dimethylamino)-4-methyl-3-naphthalen-1-ylpentan-3-yl]carbamate |
InChI |
InChI=1S/C21H30N2O2/c1-6-25-20(24)22-21(16(2)3,14-15-23(4)5)19-13-9-11-17-10-7-8-12-18(17)19/h7-13,16H,6,14-15H2,1-5H3,(H,22,24) |
InChI Key |
HCXNTPCXQXUIGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(CCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Origin of Product |
United States |
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